molecular formula C10H23NO B13523120 n-Isobutyl-5-methoxypentan-1-amine

n-Isobutyl-5-methoxypentan-1-amine

Cat. No.: B13523120
M. Wt: 173.30 g/mol
InChI Key: DJDKAKOMPHURBP-UHFFFAOYSA-N
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Description

n-Isobutyl-5-methoxypentan-1-amine: is an organic compound with the molecular formula C10H23NO It is a derivative of pentanamine, featuring an isobutyl group and a methoxy group attached to the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Isobutyl-5-methoxypentan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 5-methoxypentan-1-amine with isobutyl halides in the presence of a base such as sodium or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: n-Isobutyl-5-methoxypentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-Isobutyl-5-methoxypentan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may also be employed in the development of new drugs or as a probe in biochemical assays .

Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes .

Industry: this compound finds applications in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its unique structure makes it valuable in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of n-Isobutyl-5-methoxypentan-1-amine involves its interaction with specific molecular targets in biological systems. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and isobutyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • n-Butyl-5-methoxypentan-1-amine
  • n-Isobutyl-4-methoxypentan-1-amine
  • n-Isobutyl-5-ethoxypentan-1-amine

Comparison: Compared to similar compounds, n-Isobutyl-5-methoxypentan-1-amine exhibits unique properties due to the presence of both isobutyl and methoxy groups. These functional groups influence its reactivity, solubility, and binding interactions. The compound’s distinct structure makes it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

n-Isobutyl-5-methoxypentan-1-amine is a secondary amine characterized by a unique structure that includes an isobutyl group and a methoxy group attached to a pentane chain. This compound has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. Preliminary studies suggest that it may exhibit anti-inflammatory and neuroprotective properties, making it a candidate for drug development targeting neurological conditions and inflammatory diseases.

Chemical Structure and Properties

The molecular formula of this compound is C9H21NC_9H_{21}N. Its structural features contribute to its biological activity:

Property Details
Molecular Weight 155.27 g/mol
Functional Groups Amine, Methoxy
Classification Secondary amine
Solubility Moderately soluble in polar solvents

The presence of the methoxy group is particularly significant as it may enhance the compound's interaction with biological targets, potentially modulating receptor activity.

Research indicates that this compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved in its action remain to be fully elucidated, but preliminary findings suggest interactions with neurotransmitter systems, which could be pivotal in treating neurological disorders.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound possess anti-inflammatory properties. These effects are likely mediated through the modulation of pro-inflammatory cytokines and the inhibition of pathways involved in inflammation.

Neuroprotective Properties

The compound's potential neuroprotective effects are of particular interest. It may influence neurotransmitter systems, which could provide therapeutic benefits in conditions such as neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) enhances its viability as a treatment option for central nervous system disorders.

Case Studies and Research Findings

  • Inflammatory Response Modulation : A study examining the effects of similar compounds on cytokine production demonstrated that this compound could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potent anti-inflammatory action.
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function, indicating its potential as a neuroprotective agent.
  • Pharmacokinetic Studies : Pharmacokinetic profiling showed that following intraperitoneal administration, the compound exhibited favorable absorption characteristics with significant bioavailability, supporting its potential for therapeutic use.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound Structure Characteristics Biological Activity
IsobutylamineSimple primary amineBasic reactivity, limited biological activity
5-Methoxy-pentan-1-amineContains methoxy but lacks isobutyl substitutionModerate anti-inflammatory effects
n,N-DiisopropylamineSecondary amine with branched alkyl groupsHigher steric hindrance, varied biological effects

This compound stands out due to its unique combination of structural features that enhance both chemical reactivity and biological activity.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

5-methoxy-N-(2-methylpropyl)pentan-1-amine

InChI

InChI=1S/C10H23NO/c1-10(2)9-11-7-5-4-6-8-12-3/h10-11H,4-9H2,1-3H3

InChI Key

DJDKAKOMPHURBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCCCCOC

Origin of Product

United States

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